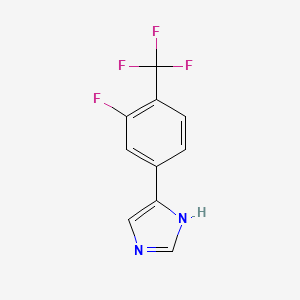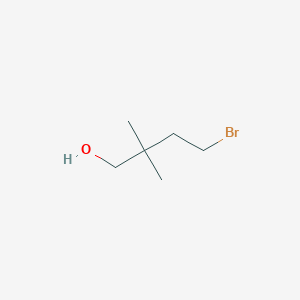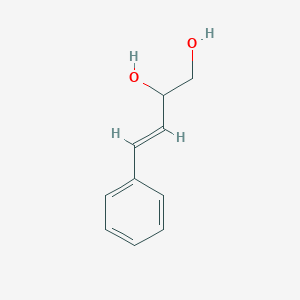![molecular formula C15H8BrF2NO2 B13597154 2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)
2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid is a complex organic compound that features a pyridine ring substituted with bromine, phenylethynyl, and difluoroacetic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of a phenylacetylene with a halogenated pyridine derivative in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while substitution of the bromine atom can yield various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying biological processes involving pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The phenylethynyl group can interact with aromatic residues in proteins, while the difluoroacetic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2-bromo-5-methylpyridine: A simpler pyridine derivative with a bromine substituent.
2-bromo-4-methoxy-5-methylpyridine: Another pyridine derivative with both bromine and methoxy substituents.
Uniqueness
What sets 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid apart is its combination of bromine, phenylethynyl, and difluoroacetic acid groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H8BrF2NO2 |
|---|---|
Poids moléculaire |
352.13 g/mol |
Nom IUPAC |
2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C15H8BrF2NO2/c16-13-11(7-6-10-4-2-1-3-5-10)8-9-12(19-13)15(17,18)14(20)21/h1-5,8-9H,(H,20,21) |
Clé InChI |
XSCKCWKEFFTFEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(N=C(C=C2)C(C(=O)O)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Imidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B13597095.png)




![3-[3-({2-[2-(2-azidoethoxy)ethoxy]ethyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13597116.png)


![1-[2-(2-Fluorophenoxy)phenyl]methanaminehydrochloride](/img/structure/B13597122.png)

